![molecular formula C11H14BrN3 B11813628 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the benzimidazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. This is followed by alkylation with 2-bromo-2-methylpropane to introduce the amine side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Various amine derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring can facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazole: The parent compound without the bromine and amine substituents.
5-Chloro-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of bromine.
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14BrN3 |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-(6-bromo-1H-benzimidazol-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14BrN3/c1-6(2)10(13)11-14-8-4-3-7(12)5-9(8)15-11/h3-6,10H,13H2,1-2H3,(H,14,15) |
InChI Key |
NGMMILUGFRSYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=C(N1)C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



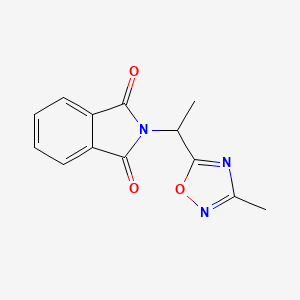
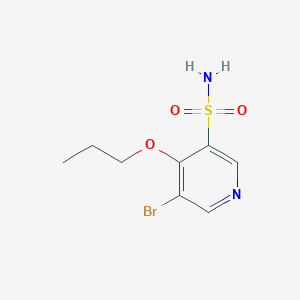


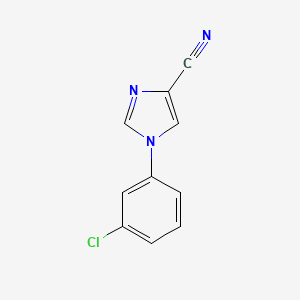



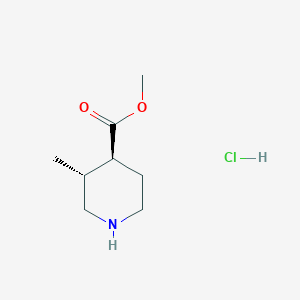

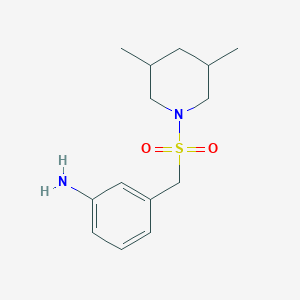

![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
